
4-Tert-butyl-2-methoxybenzaldehyde
Übersicht
Beschreibung
4-Tert-butyl-2-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 . It is also known by its IUPAC name, 5-tert-butyl-2-methoxybenzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-8H,1-4H3 . This indicates the presence of a benzaldehyde group (C6H5CHO) with tert-butyl (C(CH3)3) and methoxy (CH3O) substituents.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a molecular weight of 192.26 . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
- Electrochemical Oxidation Studies : The electrochemical oxidation of compounds similar to 4-tert-butyl-2-methoxybenzaldehyde, like 4-tert-butylcatechol, has been explored. This study provides insights into the methoxylation reactions of such compounds, which can be significant in developing new electrochemical processes or materials (Nematollahi & Golabi, 2000).
Synthesis and Characterization
- Synthesis of Sterically-Hindered Catechols : The reduction of aldehyde groups in similar compounds leads to the formation of methoxymethyl or methyl analogues, which are further oxidized into o-benzoquinones. Such processes are critical for understanding the synthesis and behavior of sterically-hindered catechols (Arsenyev et al., 2016).
- Development of Short Synthesis Methods : Research on related compounds like tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde has led to the development of shorter and more efficient synthesis methods. These advancements are crucial for the pharmaceutical industry and for the synthesis of complex organic compounds (Inagaki et al., 2003).
Complex Formation and Catalysis
- Formation of Oxidovanadium(V) Complexes : Research has demonstrated the reaction of similar compounds with vanadyl acetylacetonate to form vanadium(V) complexes. These studies are significant for understanding the behavior of such compounds in complex formation, which can have implications in catalysis and materials science (Back et al., 2012).
Applications in Organic Chemistry
- Nucleophilic Addition Reactions : The addition reactions of similar compounds to tert-butyl propiolate have been studied. These findings are important for the development of new organic synthesis methodologies (Yavari et al., 2005).
Pharmaceutical Synthesis
- Synthesis of Pyrazole Derivatives : A study on the efficient synthesis of pyrazole derivatives using similar compounds highlights the utility of these chemicals in the development of new pharmaceuticals (Becerra et al., 2021).
Safety and Hazards
The safety information for 4-Tert-butyl-2-methoxybenzaldehyde indicates that it has several hazard statements: H302+H312+H332-H315-H319-H335 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation .
Wirkmechanismus
Target of Action
4-Tert-butyl-2-methoxybenzaldehyde is a chemical compound with the CAS Number: 53535-88-9
Mode of Action
Benzaldehyde derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with biological targets.
Biochemical Pathways
Benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Biochemische Analyse
Biochemical Properties
4-Tert-butyl-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain oxidases, which are enzymes involved in oxidation-reduction reactions. The interaction between this compound and these enzymes is typically characterized by the formation of a reversible complex, where the compound binds to the active site of the enzyme, preventing the substrate from accessing it .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of the enzyme, forming a reversible complex that prevents the enzyme from catalyzing its reaction. This inhibition can lead to changes in cellular processes, such as altered gene expression and metabolic flux. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air. This degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of this compound with these enzymes is crucial for its metabolic processing and subsequent biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biological effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSDOVPCGONFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




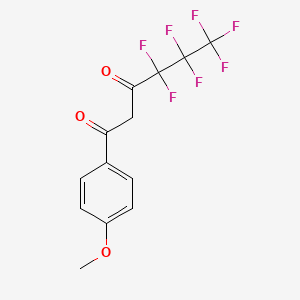
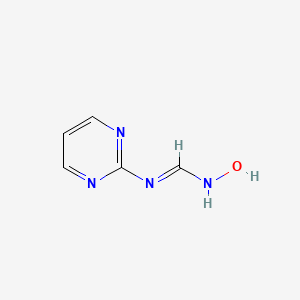

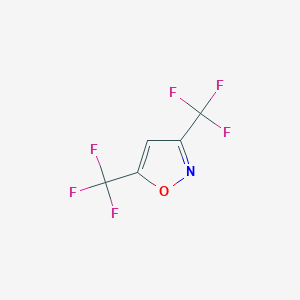
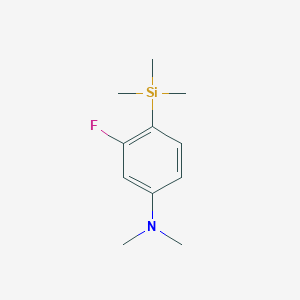

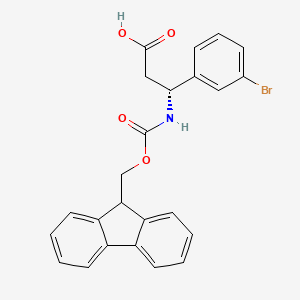
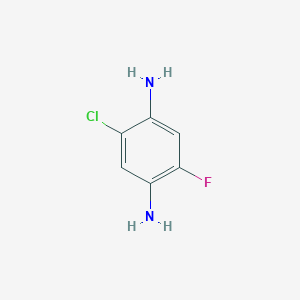
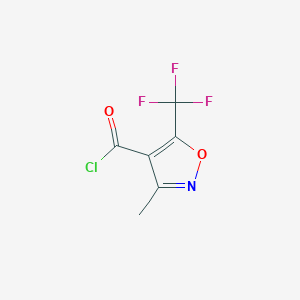
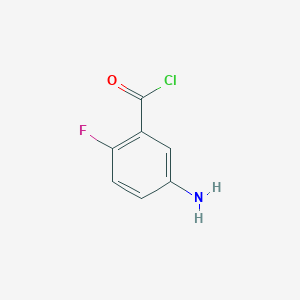

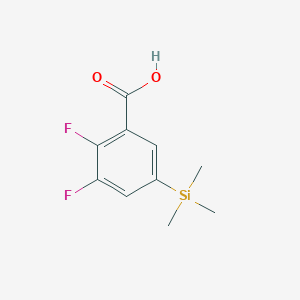
![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)